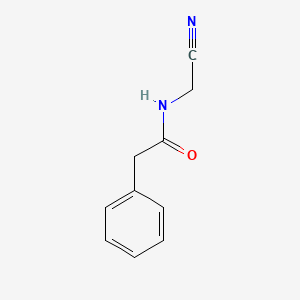

n-(cyanomethyl)-2-phenylacetamide

Übersicht

Beschreibung

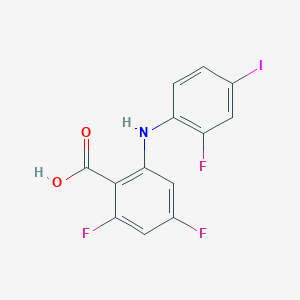

n-(cyanomethyl)-2-phenylacetamide is an organic compound with the molecular formula C8H7N. It is characterized by the presence of a phenyl group attached to an acetonitrile moiety. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis. This compound is used in the production of various pharmaceuticals, agrochemicals, and fine chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: n-(cyanomethyl)-2-phenylacetamide can be synthesized through several methods. One common method involves the amination of styrene oxide catalyzed by a bimetallic catalyst such as zinc and chromium supported on gamma-alumina. The reaction is conducted at high temperatures (around 693 K) under ammonia at atmospheric pressure, yielding phenaceturonitrile with a high efficiency .

Industrial Production Methods: In industrial settings, phenaceturonitrile is typically produced by the reaction of benzyl chloride with sodium cyanide. This method, however, poses significant safety and environmental concerns due to the toxicity of sodium cyanide and the potential for environmental contamination .

Analyse Chemischer Reaktionen

Types of Reactions: n-(cyanomethyl)-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form phenylacetic acid.

Reduction: It can be reduced to form phenylethylamine.

Substitution: this compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like sodium hydroxide and hydrochloric acid are used in substitution reactions.

Major Products Formed:

Oxidation: Phenylacetic acid.

Reduction: Phenylethylamine.

Substitution: Various substituted phenylacetonitrile derivatives.

Wissenschaftliche Forschungsanwendungen

n-(cyanomethyl)-2-phenylacetamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicine: It is used in the synthesis of drugs such as phenobarbital and methylphenidate.

Industry: this compound is used in the production of fine chemicals and as a solvent in supercapacitors.

Wirkmechanismus

The mechanism of action of phenaceturonitrile involves its interaction with various molecular targets and pathways. For instance, in biological systems, phenaceturonitrile derivatives can inhibit the growth of cancer cells by interfering with cellular processes such as DNA replication and protein synthesis . The nitrile group in phenaceturonitrile is capable of forming covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and pathways.

Vergleich Mit ähnlichen Verbindungen

n-(cyanomethyl)-2-phenylacetamide can be compared with other similar compounds such as phenylacetonitrile and phenylacetoacetonitrile:

Phenylacetonitrile: Similar in structure but lacks the additional functional groups that provide phenaceturonitrile with its unique reactivity and stability.

Phenylacetoacetonitrile: Contains both nitrile and ketone functional groups, making it more reactive in certain chemical reactions.

This compound stands out due to its balance of stability and reactivity, making it a versatile intermediate in various chemical processes.

Eigenschaften

CAS-Nummer |

5467-51-6 |

|---|---|

Molekularformel |

C10H10N2O |

Molekulargewicht |

174.20 g/mol |

IUPAC-Name |

N-(cyanomethyl)-2-phenylacetamide |

InChI |

InChI=1S/C10H10N2O/c11-6-7-12-10(13)8-9-4-2-1-3-5-9/h1-5H,7-8H2,(H,12,13) |

InChI-Schlüssel |

VTGAHHSISUODFE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC(=O)NCC#N |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1)](/img/structure/B8801314.png)

![7-Chlorobenzo[b]thiophen-3-amine](/img/structure/B8801405.png)